molecular formula C10H8F2O3 B14887916 Ethyl 2-(2,3-difluorophenyl)-2-oxoacetate

Ethyl 2-(2,3-difluorophenyl)-2-oxoacetate

Cat. No.: B14887916
M. Wt: 214.16 g/mol
InChI Key: HFEMEGXQQOWVID-UHFFFAOYSA-N
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Description

Ethyl 2-(2,3-difluorophenyl)-2-oxoacetate is an organic compound characterized by the presence of a difluorophenyl group attached to an oxoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,3-difluorophenyl)-2-oxoacetate typically involves the esterification of 2-(2,3-difluorophenyl)-2-oxoacetic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2,3-difluorophenyl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-(2,3-difluorophenyl)-2-oxoacetate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,3-difluorophenyl)-2-oxoacetate and its derivatives involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various pharmacological effects. The exact mechanism may vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Ethyl 2-(2,3-difluorophenyl)-2-oxoacetate can be compared with other similar compounds, such as:

  • Ethyl 2-(2,4-difluorophenyl)-2-oxoacetate
  • Ethyl 2-(3,4-difluorophenyl)-2-oxoacetate
  • This compound

These compounds share structural similarities but may exhibit different chemical reactivity and biological activity due to variations in the position of the fluorine atoms on the phenyl ring

Properties

Molecular Formula

C10H8F2O3

Molecular Weight

214.16 g/mol

IUPAC Name

ethyl 2-(2,3-difluorophenyl)-2-oxoacetate

InChI

InChI=1S/C10H8F2O3/c1-2-15-10(14)9(13)6-4-3-5-7(11)8(6)12/h3-5H,2H2,1H3

InChI Key

HFEMEGXQQOWVID-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=C(C(=CC=C1)F)F

Origin of Product

United States

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